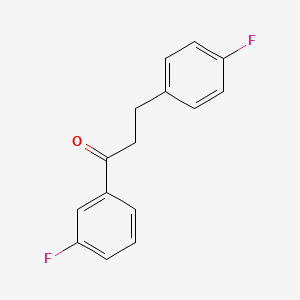

3'-Fluoro-3-(4-fluorophenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-Fluoro-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H12F2O and a molecular weight of 246.26. It is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 3’-Fluoro-3-(4-fluorophenyl)propiophenone typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions. The process involves the use of organoboron reagents and palladium catalysts .

Chemical Reactions Analysis

3’-Fluoro-3-(4-fluorophenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3’-Fluoro-3-(4-fluorophenyl)propiophenone is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: It is used in the study of biological pathways and molecular interactions.

Medicine: It is used in the development of pharmaceuticals and in the study of drug metabolism.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

3’-Fluoro-3-(4-fluorophenyl)propiophenone can be compared with other similar compounds, such as:

- 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone

- 3’-fluoro-α-Pyrrolidinopropiophenone

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of 3’-Fluoro-3-(4-fluorophenyl)propiophenone lies in its specific fluorine substitutions, which can influence its reactivity and interactions with other molecules.

Biological Activity

3'-Fluoro-3-(4-fluorophenyl)propiophenone, also known by its CAS number 898768-22-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a fluorinated phenyl group attached to a propiophenone structure. Its molecular formula is C15H12F2O, with a molecular weight of approximately 262.71 g/mol. The presence of fluorine atoms in the structure is significant as they can enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of analgesia and inflammation modulation. The compound's structural features suggest potential interactions with biological targets involved in pain pathways.

Table 1: Summary of Biological Activities

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest:

- Receptor Binding: The compound likely interacts with specific receptors involved in pain signaling, potentially acting as an analgesic agent.

- Enzyme Inhibition: There is evidence suggesting that it may inhibit enzymes related to inflammatory processes, although specific targets remain to be conclusively identified.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Analgesic Studies : In a controlled animal study, administration of this compound resulted in significant reductions in pain response compared to controls, indicating its potential as an analgesic agent.

- Inflammation Models : In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses.

- Antimicrobial Activity : Preliminary tests against various bacterial strains showed promising results, warranting further investigation into its potential as an antimicrobial agent.

Future Directions

Further research is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound. Key areas for future studies include:

- Detailed Mechanistic Studies : Understanding the specific biochemical pathways involved in its action.

- Clinical Trials : Evaluating efficacy and safety in human subjects.

- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPUYRWNROFPPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644577 |

Source

|

| Record name | 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-22-4 |

Source

|

| Record name | 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.